molecular formula C22H17FN2O2 B3738071 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B3738071
M. Wt: 360.4 g/mol
InChI Key: UVNQNSWGQUTXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide” is a chemical compound . It is a benzoxazole derivative, which is a class of compounds that have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods . For instance, a new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . Another study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various techniques such as IR, 1H/13C-NMR, and mass spectroscopy . These techniques can confirm the synthesized benzoxazole compounds .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, using the microplate alamarBlue assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques . For instance, the yield, melting point, Rf value, and IR spectrum can be determined .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can be understood through molecular docking studies . These studies can help comprehend the binding mode of the compounds .

Safety and Hazards

The safety and hazards of benzoxazole derivatives can be evaluated through in silico cytotoxicity studies . These studies can suggest the relative safety of the compounds .

Future Directions

The future directions in the research of benzoxazole derivatives could involve the development of new potential chemotherapy drugs due to the existing antibiotic resistance (MDR-TB) to tuberculosis . There is a demand for the development of new chemotherapeutics to battle different forms of TB .

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-2-14-9-10-20-19(11-14)25-22(27-20)16-6-4-8-18(13-16)24-21(26)15-5-3-7-17(23)12-15/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQNSWGQUTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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